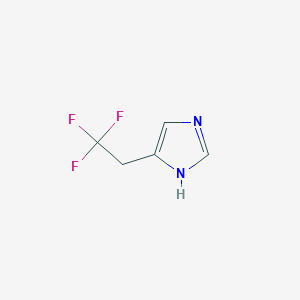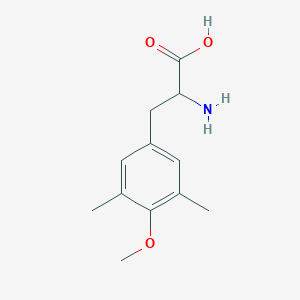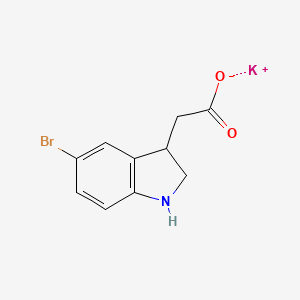
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol typically involves the reaction of 1,2,4-triazole with a suitable pentanol derivative. One common method is the nucleophilic substitution reaction where 1,2,4-triazole reacts with 5-bromopentan-2-ol under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(1H-1,2,4-triazol-1-yl)pentan-2-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted pentanol derivatives.
科学的研究の応用
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a growth regulator in plants.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell growth or the regulation of plant hormones .
類似化合物との比較
Similar Compounds
Paclobutrazol: Another triazole derivative with plant growth-regulating properties.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: Used in different industrial applications.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: Studied for its biological activities.
Uniqueness
5-(1H-1,2,4-triazol-1-yl)pentan-2-ol is unique due to its specific structure, which combines a triazole ring with a pentanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
5-(1,2,4-triazol-1-yl)pentan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3 |
InChIキー |
KQSJOZBQEHPRIG-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN1C=NC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13593221.png)
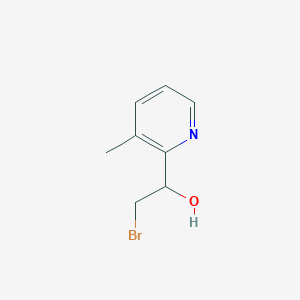
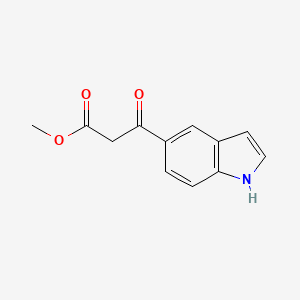
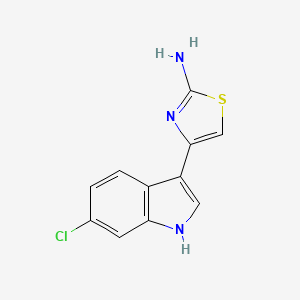
![1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13593262.png)
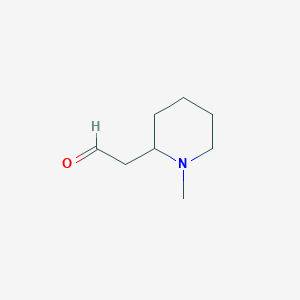
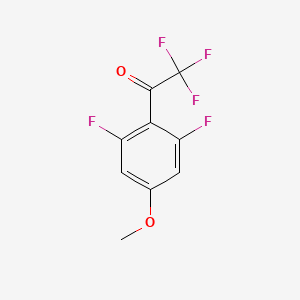
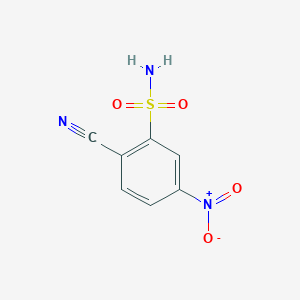
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
